6-(1-Naphthyl)-6-oxohexanoic acid
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Overview
Description
6-(1-Naphthyl)-6-oxohexanoic acid is an organic compound that features a naphthalene ring attached to a hexanoic acid chain with a ketone functional group at the sixth position
Scientific Research Applications
6-(1-Naphthyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
- Auxin Transporters (PIN Proteins) : NPA primarily targets the polar auxin transport (PAT) system in plants. Specifically, it interacts with PIN-FORMED (PIN) transporters located in the plasma membrane (PM). These transporters play a crucial role in directing the flow of the phytohormone auxin within plant tissues .
- Direct Inhibition of PIN Transporters : Recent studies have revealed that NPA directly associates with and inhibits PIN auxin transporters. It binds to a distinct regulatory site on these transporters, interfering with their function .
- Auxin Biosynthesis and Signaling : NPA disrupts the dynamic auxin maxima and minima generated by polar auxin transport. This impacts developmental programming and contributes to processes like shoot branching and fruit development .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Naphthyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{C}{6}\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}_{16}\text{O}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 6-(1-Naphthyl)-6-hydroxyhexanoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Comparison with Similar Compounds
1-Naphthylacetic acid: Similar structure with a naphthalene ring and acetic acid chain.
2-Naphthylacetic acid: Similar structure with a naphthalene ring and acetic acid chain at a different position.
6-(2-Naphthyl)-6-oxohexanoic acid: Similar structure with the naphthalene ring attached at a different position.
Uniqueness: 6-(1-Naphthyl)-6-oxohexanoic acid is unique due to the specific positioning of the naphthalene ring and ketone group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-naphthalen-1-yl-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(10-3-4-11-16(18)19)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVZZUBTNDFHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645318 |
Source
|
Record name | 6-(Naphthalen-1-yl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132104-09-7 |
Source
|
Record name | 6-(Naphthalen-1-yl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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